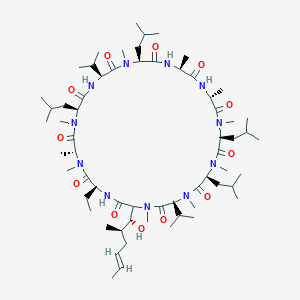

8-(N-Methylalanine)cyclosporin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(N-Methylalanine)cyclosporin A is a modified version of cyclosporin A, which is a cyclic polypeptide that was first discovered in 1971. Cyclosporin A is a potent immunosuppressant drug that is widely used in organ transplantation and autoimmune diseases. However, its clinical use is limited due to its toxic side effects and poor solubility. 8-(N-Methylalanine)cyclosporin A is a promising alternative to cyclosporin A, as it has better solubility and reduced toxicity.

Mecanismo De Acción

The mechanism of action of 8-(N-Methylalanine)cyclosporin A is similar to that of cyclosporin A. It binds to the intracellular protein cyclophilin A, forming a complex that inhibits the activity of calcineurin, a phosphatase that is involved in the activation of T cells. This results in the inhibition of T cell activation and cytokine production, leading to immunosuppression. Additionally, 8-(N-Methylalanine)cyclosporin A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical and Physiological Effects:

8-(N-Methylalanine)cyclosporin A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, which are involved in the immune response. It has also been shown to inhibit the activation of T cells and the proliferation of B cells. Moreover, 8-(N-Methylalanine)cyclosporin A has been shown to have anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-(N-Methylalanine)cyclosporin A in lab experiments include its potent immunosuppressive activity, reduced toxicity compared to cyclosporin A, and its potential use in cancer therapy. However, the limitations of using 8-(N-Methylalanine)cyclosporin A in lab experiments include its high cost, the need for specialized equipment for its synthesis and purification, and its limited solubility.

Direcciones Futuras

There are several future directions for the research on 8-(N-Methylalanine)cyclosporin A. These include:

1. Investigating its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

2. Studying its mechanism of action in cancer cells and identifying potential targets for its use in cancer therapy.

3. Developing more efficient and cost-effective methods for its synthesis and purification.

4. Investigating its potential use in combination with other drugs for the treatment of various diseases.

5. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.

6. Investigating its potential use in the prevention and treatment of transplant rejection.

7. Studying its potential use in the treatment of viral infections, such as hepatitis C and HIV.

In conclusion, 8-(N-Methylalanine)cyclosporin A is a modified version of cyclosporin A that has potential therapeutic applications in various diseases. Its synthesis and purification methods have been extensively studied, and its mechanism of action has been elucidated. Future research on 8-(N-Methylalanine)cyclosporin A should focus on its potential use in the treatment of autoimmune diseases, cancer therapy, and viral infections, as well as developing more efficient and cost-effective methods for its synthesis and purification.

Métodos De Síntesis

The synthesis of 8-(N-Methylalanine)cyclosporin A involves the modification of cyclosporin A by replacing the amino acid residue at position 8 with N-methylalanine. This modification is achieved by chemical synthesis using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acid residues to a solid support, while the SPPS method involves the sequential coupling of amino acids in solution. The modified cyclosporin A is then purified by high-performance liquid chromatography (HPLC) to obtain pure 8-(N-Methylalanine)cyclosporin A.

Aplicaciones Científicas De Investigación

8-(N-Methylalanine)cyclosporin A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent immunosuppressive activity, similar to cyclosporin A, but with reduced toxicity. It has also been shown to have anti-inflammatory, antifungal, and antiviral activities. Moreover, 8-(N-Methylalanine)cyclosporin A has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Propiedades

Número CAS |

108466-41-7 |

|---|---|

Fórmula molecular |

C63H113N11O12 |

Peso molecular |

1216.6 g/mol |

Nombre IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1 |

Clave InChI |

QEHCSSQYOJCSKZ-KEPYCBRXSA-N |

SMILES isomérico |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

SMILES canónico |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

Sinónimos |

8-(N-methyl-D-alanine)cyclosporin A 8-(N-methyl-L-alanine)cyclosporin A 8-(N-methylalanine)cyclosporin A 8-(N-methylalanine)cyclosporin A, (L)-isomer MeAla(3)Cs |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)